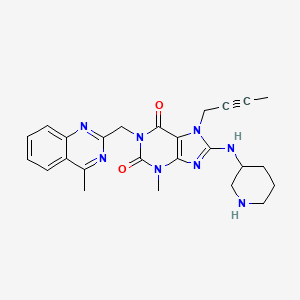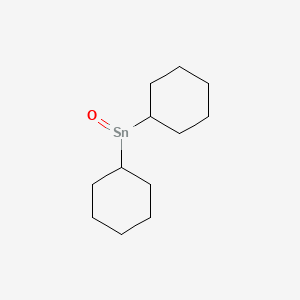
Dicyclohexyltin oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexyltin oxide is an organotin compound with the chemical formula C₁₂H₂₂OSn. It is a white, crystalline solid that is insoluble in most solvents and stable at high temperatures . This compound is part of a broader class of organotin compounds, which have diverse applications in various fields due to their unique chemical properties.
Méthodes De Préparation
Dicyclohexyltin oxide can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexyl magnesium chloride with stannic chloride, followed by hydrolysis . Another method involves the disproportionation reaction of an organotricyclohexyltin compound with stannic chloride to form this compound and an organotin trichloride . Industrial production methods often utilize these reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Dicyclohexyltin oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include halogens, acids, and bases . For example, in the presence of strong acids, this compound can be converted to dicyclohexyltin dichloride . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Dicyclohexyltin oxide has numerous applications in scientific research. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in various reactions . In biology and medicine, it has been studied for its potential use in drug delivery systems and as an antimicrobial agent . Industrially, this compound is used in the production of polymers and as a stabilizer in the manufacturing of plastics .
Mécanisme D'action
The mechanism of action of dicyclohexyltin oxide involves its interaction with cellular components, leading to various biochemical effects. It is known to inhibit certain enzymes and disrupt cellular processes by binding to specific molecular targets . The exact pathways involved depend on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
Dicyclohexyltin oxide can be compared to other organotin compounds such as tricyclohexyltin hydroxide (cyhexatin) and dicyclohexyltin dibromide . While these compounds share similar chemical structures, this compound is unique in its stability and insolubility in most solvents . This makes it particularly useful in applications where high thermal stability is required.
Propriétés
Numéro CAS |
22771-17-1 |
|---|---|
Formule moléculaire |
C12H22OSn |
Poids moléculaire |
301.01 g/mol |
Nom IUPAC |
dicyclohexyl(oxo)tin |
InChI |
InChI=1S/2C6H11.O.Sn/c2*1-2-4-6-5-3-1;;/h2*1H,2-6H2;; |
Clé InChI |
QULMZVWEGVTWJY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)[Sn](=O)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![17-[4-(3,3-Dimethyloxiran-2-yl)but-1-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12321547.png)
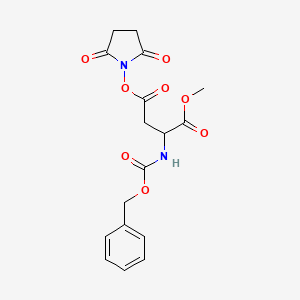
![N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12321552.png)

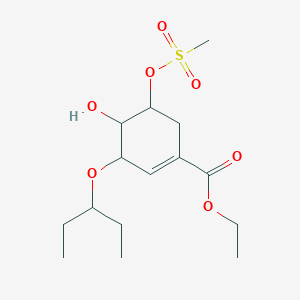


![[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12321575.png)
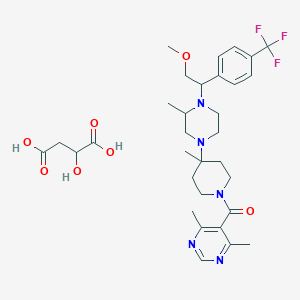
![2,3,4,5-tetrahydroxy-6-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal](/img/structure/B12321583.png)
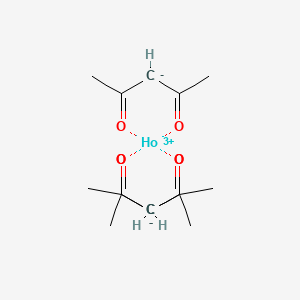
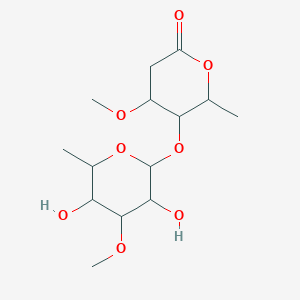
![2,4-Dimethoxy-5-[(S)-1-phenyl-2-propenyl]phenol](/img/structure/B12321603.png)
